N-(3-chloro-4-methoxyphenyl)-6-methoxypyrimidine-4-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-6-methoxypyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative featuring a 3-chloro-4-methoxyphenyl substituent. This compound shares structural motifs with agrochemicals and pharmaceuticals, particularly those targeting enzymatic pathways or receptor interactions. Its synthesis likely involves cyclocondensation or carboxamide coupling reactions, as seen in related compounds (e.g., ).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-methoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-19-11-4-3-8(5-9(11)14)17-13(18)10-6-12(20-2)16-7-15-10/h3-7H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNLBKJKEADRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-6-methoxypyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.
Substitution Reactions:
Coupling Reactions: The phenyl ring with chloro and methoxy substituents can be introduced through coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains three reactive regions:
-
Pyrimidine core : Electrophilic at C2 and C6 due to electron-withdrawing carboxamide and methoxy groups.
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Carboxamide group : Susceptible to hydrolysis or nucleophilic substitution under acidic/basic conditions.
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Chloro and methoxy substituents : Participate in cross-coupling reactions or demethylation, respectively.
Amide Coupling
The carboxamide group is typically introduced via coupling reactions. For example:
-
Step 1 : Pyrimidine-4-carboxylic acid (116 in ) is activated as an acyl chloride using POCl₃.
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Step 2 : Reaction with 3-chloro-4-methoxyaniline under cold conditions (−78°C to 0°C) yields the carboxamide product .
Conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| POCl₃ (activation) | CH₂Cl₂ | 0°C | 85–90 |
| Aniline derivative | THF/DMF | −78°C | 70–75 |
Nucleophilic Aromatic Substitution (SNAr)
The 6-methoxy group on the pyrimidine can be replaced via SNAr:
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Example : Substitution with amines (e.g., morpholine) under microwave irradiation (150°C, 30 min) .
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Reactivity Trend : Methoxy > Chloro in pyrimidine systems due to resonance stabilization of the leaving group .
Key Data :
| Nucleophile | Reaction Time | Yield (%) | IC₅₀ (nM)* |
|---|---|---|---|
| Morpholine | 30 min | 88 | 72 |
| Piperidine | 45 min | 82 | 98 |
*Biological activity retained post-substitution .
Carboxamide Hydrolysis
Under strongly acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid:
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Product : 6-Methoxypyrimidine-4-carboxylic acid (analogous to ).
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Application : Intermediate for further derivatization (e.g., esterification) .
Demethylation of Methoxy Groups
Methoxy groups undergo demethylation with BBr₃ or HBr/AcOH:
Conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| BBr₃ | DCM | 0°C → RT | 65 |
| HBr/AcOH | AcOH | 100°C | 55 |
Suzuki–Miyaura Coupling
The 3-chloro substituent on the phenyl ring participates in palladium-catalyzed coupling:
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Example : Reaction with aryl boronic acids (e.g., 4-fluorophenylboronic acid) yields biaryl derivatives.
Optimized Protocol :
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | - | K₂CO₃ | 78 |
| PdCl₂(dppf) | XPhos | CsF | 85 |
Biological Activity and Stability
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. A study demonstrated that certain pyrimidine derivatives, including those similar to N-(3-chloro-4-methoxyphenyl)-6-methoxypyrimidine-4-carboxamide, effectively inhibited cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. The IC50 values for these compounds were comparable to the standard anti-inflammatory drug celecoxib, showing promising potential for treating inflammatory conditions .
Table 1: COX-2 Inhibition Potency
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Similar pyrimidine derivatives have shown the ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that these compounds could significantly reduce cell viability in cancer models, suggesting their potential as therapeutic agents against malignancies .
Case Study: Cervical Cancer Model
In a study involving nude mice implanted with cervical cancer cells, administration of a pyrimidine derivative led to significant reductions in tumor size and weight over a treatment period of three weeks. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days, showcasing its efficacy in vivo .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the phenyl and pyrimidine rings can enhance potency and selectivity for biological targets such as enzymes involved in lipid metabolism .
Table 2: SAR Analysis of Pyrimidine Derivatives
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Cyclopropylmethyl | Increased potency by 3-fold | |
| (S)-3-hydroxypyrrolidine | Enhanced activity by 10-fold |
Potential Applications in Neurological Disorders
Preliminary studies suggest that compounds like this compound may influence lipid signaling pathways relevant to neurological functions. Specifically, they have been identified as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids implicated in mood regulation and cognitive functions .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or other signaling molecules, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide ()
- Key Differences :
- The phenyl group lacks a chlorine atom and is substituted at the para-position with methoxy.
- The pyrimidine ring is partially saturated (1,2,3,4-tetrahydro) and includes a 2-oxo group.
- Saturation of the pyrimidine ring may enhance conformational flexibility but reduce planarity, affecting π-π stacking in binding pockets .
N-(4-Chloro/Methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ()
- Key Differences :
- Chloro/methoxy groups are at the para-position instead of meta-chloro/para-methoxy.
- A 2-thioxo group replaces the oxo or methoxy functionality.
- Implications :
Functional Group Variations
Isofenphos (Insecticide; )
- Structure : 3-Chloro-4-methoxyphenyl carbamate.
- Comparison :
- Shares the 3-chloro-4-methoxyphenyl moiety but incorporates a carbamate (-O-CO-O-) group instead of a carboxamide.
- Implications: Carbamates are prone to hydrolysis, offering shorter environmental persistence compared to carboxamides.
Metoxuron (Herbicide; )
- Structure : N'-(3-Chloro-4-methoxyphenyl)-N,N-dimethylurea.
- Comparison :
- Urea (-NH-CO-NH-) vs. carboxamide (-CO-NH-) functional group.
- Implications: Urea derivatives often exhibit higher water solubility but lower membrane permeability than carboxamides.
Data Table: Structural and Functional Comparison
| Compound Name | Substituents | Functional Group | Key Applications | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | 3-Cl, 4-OMe-phenyl | Pyrimidine carboxamide | Under investigation | ~2.8 |
| N-(4-Methoxyphenyl)-...pyrimidinecarboxamide | 4-OMe-phenyl | Pyrimidine carboxamide | Pharmaceutical research | ~2.1 |
| Isofenphos | 3-Cl, 4-OMe-phenyl | Carbamate | Insecticide | ~3.5 |
| Metoxuron | 3-Cl, 4-OMe-phenyl | Urea | Herbicide | ~1.9 |
*LogP values estimated via fragment-based methods.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-6-methoxypyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anti-tubercular applications. This article reviews various studies that have investigated its biological activity, focusing on synthesis, structure-activity relationships (SAR), and specific case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C13H12ClN3O3
- Molecular Weight : 295.7 g/mol
The presence of the chloro and methoxy groups in the phenyl ring, along with the pyrimidine core, suggests potential interactions with biological targets, particularly enzymes involved in inflammatory pathways.
Anti-inflammatory Activity
Recent research has highlighted the anti-inflammatory properties of similar pyrimidine derivatives. For instance, in a study assessing various pyrimidine compounds, several derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for some active compounds were reported as follows:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| This compound | TBD | TBD |
This table illustrates the comparative potency of various derivatives against COX enzymes, indicating that modifications in the structure can significantly affect biological activity .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that electron-donating groups such as methoxy enhance anti-inflammatory activity by stabilizing the transition state during enzyme inhibition. The presence of a chloro substituent may also contribute to increased lipophilicity and better membrane permeability, facilitating interaction with cellular targets .
Case Studies
- In Vivo Studies : In a carrageenan-induced paw edema model, compounds similar to this compound showed significant reduction in edema formation, suggesting effective anti-inflammatory action.
- In Vitro Studies : In RAW264.7 macrophage cells, treatment with pyrimidine derivatives resulted in decreased expression levels of inducible nitric oxide synthase (iNOS) and COX-2, further supporting their role in modulating inflammatory responses .
Anti-tubercular Activity
Research into anti-tubercular properties has also been promising. Compounds structurally related to this compound were evaluated against Mycobacterium tuberculosis. Some compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against this pathogen .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-chloro-4-methoxyphenyl)-6-methoxypyrimidine-4-carboxamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves Cu(I)-catalyzed 1,3-dipolar cycloaddition for pyrimidine core formation, followed by coupling with substituted aryl amines. Key steps include:
- Pyrimidine ring assembly : Cyclization of nitriles with amidines under reflux in ethanol (80°C, 12 h) .
- Carboxamide coupling : Using EDCl/HOBt activation in DMF at room temperature (24 h, 75% yield) .
- Optimization : Solvent polarity (DMF vs. THF) and temperature control reduce side-product formation (e.g., hydrolysis of methoxy groups) .
- Critical parameters : Catalyst loading (5–10 mol% CuI), stoichiometry of coupling reagents (1.2 equiv. aryl amine), and inert atmosphere (N₂) to prevent oxidation .
Q. How is the structural conformation of this compound characterized, and what intermolecular interactions stabilize its crystal lattice?
- X-ray crystallography : Reveals planar pyrimidine rings with dihedral angles of 12.8°–86.1° relative to aryl substituents, influenced by intramolecular N–H⋯N hydrogen bonds (2.1–2.3 Å) .
- Stabilizing interactions :
- Weak C–H⋯O hydrogen bonds between methoxy groups and pyrimidine C–H donors (3.0–3.2 Å).
- C–H⋯π interactions (3.5 Å) involving fluorinated aryl rings .
Advanced Research Questions
Q. What computational strategies are employed to predict the binding affinity of this compound to biological targets (e.g., kinases)?
- Molecular docking (AutoDock Vina) :
- Pyrimidine carboxamide scaffolds show high affinity for ATP-binding pockets (ΔG = −9.2 kcal/mol) due to hydrogen bonding with hinge-region residues (e.g., Glu91 in EGFR) .
- Methoxy groups enhance hydrophobic interactions with nonpolar binding pockets (e.g., Val702 in HER2) .
- MD simulations (GROMACS) : Stability of ligand-receptor complexes validated over 100 ns trajectories (RMSD < 2.0 Å) .
Q. How do structural modifications (e.g., chloro vs. fluoro substitution) impact biological activity in SAR studies?
- Comparative SAR table :
| Substituent (Position) | Target Activity (IC₅₀) | Key Interactions | Reference |
|---|---|---|---|
| 3-Cl, 4-OCH₃ (Aryl) | EGFR inhibition: 0.8 µM | H-bond with Met793, hydrophobic with Leu844 | |
| 4-F (Analog) | HER2 inhibition: 2.1 µM | Reduced H-bonding; increased π-stacking with Phe864 | |
| 6-OCH₃ (Pyrimidine) | Antifungal activity: MIC = 16 µg/mL | Enhanced membrane penetration via lipophilic groups |
- Key finding : Chloro substitution at the 3-position improves kinase selectivity by 12-fold compared to fluoro analogs .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., inconsistent IC₅₀ values across studies)?
- Root-cause analysis :
- Assay variability : Differences in ATP concentrations (1 mM vs. 100 µM) in kinase assays alter IC₅₀ by 3–5× .
- Cell-line specificity : Antiproliferative activity in MCF-7 (GI₅₀ = 1.2 µM) vs. HepG2 (GI₅₀ = 8.7 µM) due to differential expression of efflux transporters .
- Validation protocol :
- Standardize assay conditions (ATP = 100 µM, pH 7.4).
- Use isogenic cell lines to control for genetic variability .
Methodological Challenges and Solutions
Q. How is regioselectivity achieved during the synthesis of the pyrimidine core to avoid isomer formation?
- Regiochemical control :
- Use of bulky directing groups (e.g., tert-butyl) at the 4-position of pyrimidine blocks undesired coupling .
- Microwave-assisted synthesis (150°C, 30 min) improves regioselectivity (95:5 ratio) vs. conventional heating (80:20) .
Q. What analytical techniques validate the purity and stability of this compound under storage conditions?
- HPLC-MS : Purity >98% confirmed via C18 column (ACN:H₂O gradient, RT = 6.2 min) .
- Stability studies :
- Degradation <5% after 6 months at −20°C (dark, argon atmosphere).
- Hydrolysis of methoxy groups observed at pH < 3 (accelerated by H₂SO₄) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
